3-Ethoxy-2-methyl-2-cyclopenten-1-one
Overview
Description
3-Ethoxy-2-methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a cyclic β-alkoxy α,β-unsaturated ketone, characterized by its unique structure which includes an ethoxy group and a methyl group attached to a cyclopentenone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methyl-2-cyclopenten-1-one typically involves the reaction of 2-methyl-2-cyclopenten-1-one with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the ethoxy group on the cyclopentenone ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Ethoxy-2-methyl-2-cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methyl-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo chemical reactions that modify its structure and function . The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Methyl-2-cyclopenten-1-one: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
3-Ethoxy-2-cyclopentenone: Similar but without the methyl group, affecting its chemical properties.
Uniqueness
3-Ethoxy-2-methyl-2-cyclopenten-1-one is unique due to the presence of both an ethoxy and a methyl group on the cyclopentenone ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-ethoxy-2-methylcyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-10-8-5-4-7(9)6(8)2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFQBEVBVGDZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446694 | |
Record name | 3-Ethoxy-2-methyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25112-86-1 | |
Record name | 3-Ethoxy-2-methyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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